

Solubility of 5-Chloro-2-phenoxyaniline in different organic solvents

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Compound of Interest

Compound Name: 5-Chloro-2-phenoxyaniline

Cat. No.: B041261

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An in-depth technical guide on the solubility of **5-Chloro-2-phenoxyaniline** in various organic solvents, designed for researchers, scientists, and drug development professionals.

Core Topic: Solubility Profile of 5-Chloro-2-phenoxyaniline

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Chloro-2-phenoxyaniline**, a significant molecule in chemical synthesis. While specific quantitative solubility data in a broad range of organic solvents is not readily available in the public domain, this document outlines the theoretical solubility profile based on its chemical structure, presents a standardized experimental protocol for its determination, and details the underlying principles of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Chloro-2-phenoxyaniline** is presented below. These properties are crucial for understanding its behavior in various solvent systems.

Property	Value	Reference
CAS Number	93-67-4	[1][2]
Molecular Formula	C ₁₂ H ₁₀ ClNO	[1][2]
Molecular Weight	219.67 g/mol	[1][3]
Appearance	Solid, Crystalline Powder or Flakes	[3][4]
Melting Point	39-44 °C	[2][5][6]
Boiling Point	190-192 °C at 8 Torr	[2]
Density	1.3 ± 0.1 g/cm ³	[2]
XLogP3	3.1	[2]

Theoretical Solubility Profile

5-Chloro-2-phenoxyaniline is an aromatic amine. The solubility of amines is largely influenced by their molecular structure.[7] Primary and secondary amines with low molecular weight are generally soluble in water due to their ability to form hydrogen bonds.[7][8] However, as the carbon chain length increases, the hydrophobic character of the molecule dominates, leading to decreased water solubility.[8][9]

Given its structure, which includes a bulky hydrophobic phenoxy group and a benzene ring, **5-Chloro-2-phenoxyaniline** is expected to have low solubility in water. Conversely, it is anticipated to be soluble in various organic solvents, a common characteristic of most amines.[8] The presence of the polar amino (-NH₂) group allows for dipole-dipole interactions and hydrogen bonding with protic organic solvents.

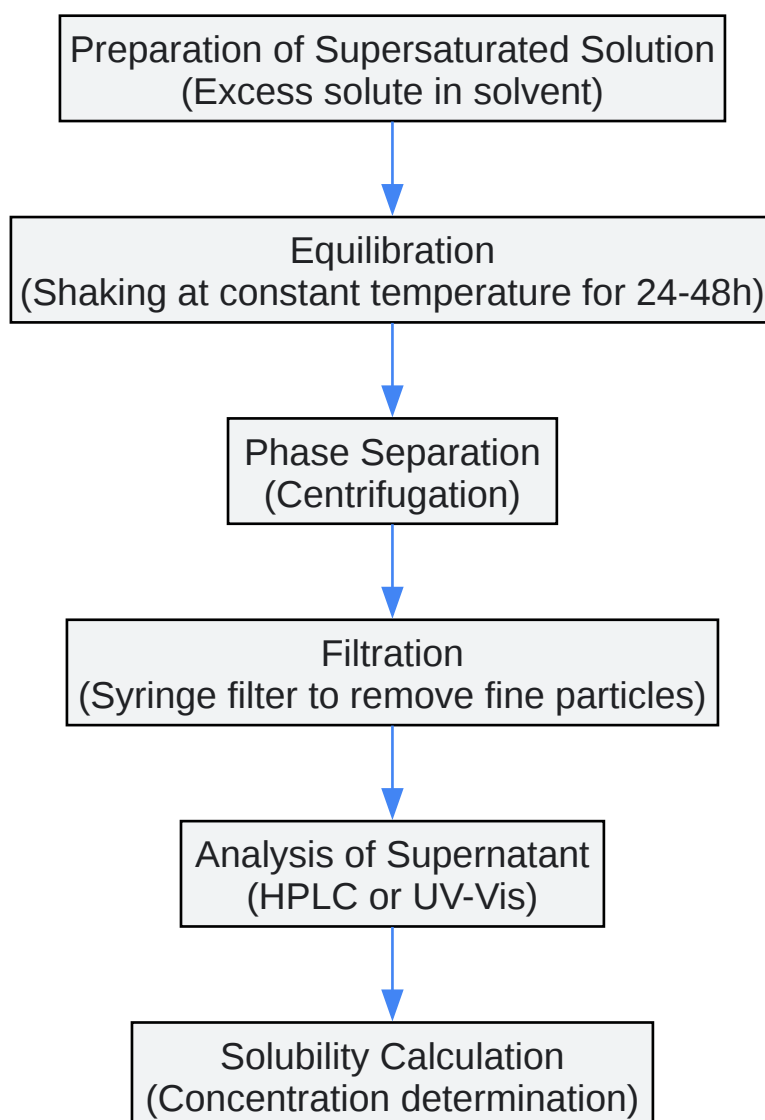
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like **5-Chloro-2-phenoxyaniline** is the isothermal shake-flask method. This procedure involves achieving equilibrium between the solid solute and the solvent at a constant temperature.

Materials

- **5-Chloro-2-phenoxyaniline** (purity > 98%)
- A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
- Analytical balance
- Shaking incubator or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Experimental Workflow



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Caption: Workflow for the isothermal shake-flask solubility determination method.

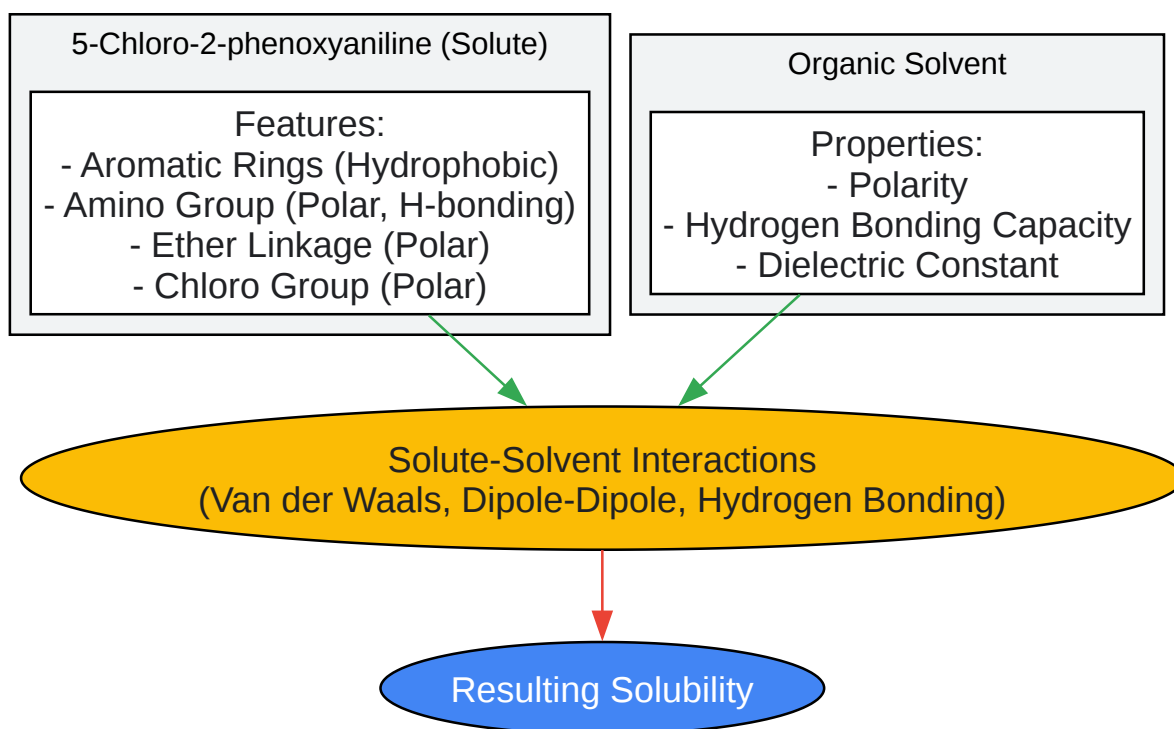
Detailed Procedure

- Preparation of Supersaturated Solutions: Add an excess amount of **5-Chloro-2-phenoxyaniline** to a known volume of each selected organic solvent in a sealed vial.
- Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure that equilibrium is reached.

- **Phase Separation:** After the equilibration period, centrifuge the vials to sediment the excess undissolved solid.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 μm syringe filter to remove any remaining solid particles.
- **Analysis:** Accurately dilute the filtered solution with a suitable solvent and determine the concentration of **5-Chloro-2-phenoxyaniline** using a calibrated HPLC or UV-Vis spectrophotometer.
- **Solubility Calculation:** From the determined concentration, calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L.

Logical Relationships in Solubility

The solubility of **5-Chloro-2-phenoxyaniline** in a given solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.



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Caption: Key factors influencing the solubility of **5-Chloro-2-phenoxyaniline**.

Quantitative Solubility Data (Template)

As quantitative data is not widely published, the following table serves as a template for researchers to populate with their experimental findings.

Organic Solvent	Solvent Class	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Methanol	Alcohol (Protic)	25		
Ethanol	Alcohol (Protic)	25		
Isopropanol	Alcohol (Protic)	25		
Acetone	Ketone (Aprotic)	25		
Ethyl Acetate	Ester (Aprotic)	25		
Dichloromethane	Halogenated (Aprotic)	25		
Toluene	Aromatic (Aprotic)	25		
n-Hexane	Aliphatic (Aprotic)	25		
Diethyl Ether	Ether (Aprotic)	25		

Conclusion

The solubility of **5-Chloro-2-phenoxyaniline** is a critical parameter for its application in synthetic chemistry and pharmaceutical development. Based on its chemical structure, it is expected to be soluble in a variety of organic solvents, particularly those that can engage in hydrogen bonding and dipole-dipole interactions. The provided experimental protocol offers a standardized approach to quantitatively determine its solubility, enabling researchers to generate reliable data for process optimization and formulation development.

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